molecular formula C7H9N3O2 B11756186 (2S)-2-[(pyrimidin-2-yl)amino]propanoic acid

(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid

Cat. No.: B11756186
M. Wt: 167.17 g/mol
InChI Key: BAWRRKZCBDUZKE-YFKPBYRVSA-N
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Description

(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid is an organic compound that features a pyrimidine ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(pyrimidin-2-yl)amino]propanoic acid typically involves the coupling of a pyrimidine derivative with an amino acid. One common method is the reaction of pyrimidine-2-amine with (S)-2-bromopropanoic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and fibrosis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-[(pyrimidin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.

    Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with potential therapeutic applications.

Uniqueness

(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid is unique due to its specific configuration and the presence of both the pyrimidine ring and the amino acid backbone. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2S)-2-(pyrimidin-2-ylamino)propanoic acid

InChI

InChI=1S/C7H9N3O2/c1-5(6(11)12)10-7-8-3-2-4-9-7/h2-5H,1H3,(H,11,12)(H,8,9,10)/t5-/m0/s1

InChI Key

BAWRRKZCBDUZKE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=NC=CC=N1

Canonical SMILES

CC(C(=O)O)NC1=NC=CC=N1

Origin of Product

United States

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